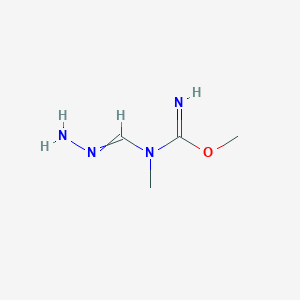
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a hydrazinylidene group and a methylcarbamimidate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate typically involves the reaction of hydrazine derivatives with methyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Hydrazine Derivative: Hydrazine is reacted with an appropriate aldehyde or ketone to form the hydrazone intermediate.
Reaction with Methyl Isocyanate: The hydrazone intermediate is then reacted with methyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazinylidene group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl N-methylcarbamimidate: Shares the carbamimidate moiety but lacks the hydrazinylidene group.
Hydrazinylidenemethyl derivatives: Compounds with similar hydrazinylidene groups but different substituents.
Uniqueness
Methyl N-(hydrazinylidenemethyl)-N-methylcarbamimidate is unique due to its combination of the hydrazinylidene group and the methylcarbamimidate moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
88423-38-5 |
|---|---|
Molecular Formula |
C4H10N4O |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
methyl N-methanehydrazonoyl-N-methylcarbamimidate |
InChI |
InChI=1S/C4H10N4O/c1-8(3-7-6)4(5)9-2/h3,5H,6H2,1-2H3 |
InChI Key |
UGQBGGVVMMNCEG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=NN)C(=N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















